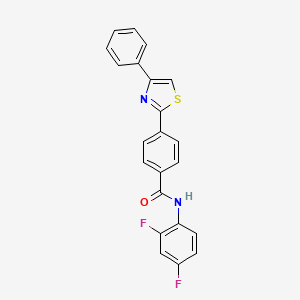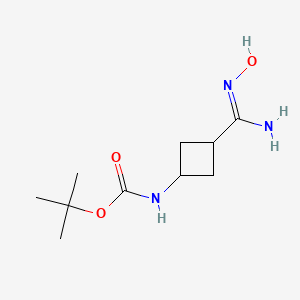
N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound that contains several functional groups, including an indole, a tetrahydroquinazoline, and a carboxamide . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and tetrahydroquinazoline rings. The carboxamide could then be introduced through a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and tetrahydroquinazoline rings, which would likely contribute to its stability and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and tetrahydroquinazoline rings. The indole ring, in particular, is known to undergo a variety of reactions, including electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and tetrahydroquinazoline rings could affect its solubility, melting point, and other properties .
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be similar to those of other indole derivatives. Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that the mechanism of action of similar compounds often involves blocking the binding of certain molecules to inhibit specific enzymes . For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Biochemical Pathways
Similar compounds like naproxen affect the conversion of arachidonic acid to prostaglandin g, which is the first step of synthesis of prostaglandins and thromboxanes . These are involved in rapid physiological responses .
Result of Action
Similar compounds have been shown to result in analgesic and anti-inflammatory effects .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, given the biological activity of many indole-containing compounds, it could be interesting to investigate whether this compound has any pharmacological effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(1H-indol-3-yl)ethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid followed by the addition of a carboxamide group.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Diethyl ether", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 2-(1H-indol-3-yl)ethylamine (1.0 equiv) in DMF, add 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.1 equiv) and DCC (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in chloroform and wash the solution with water, sodium bicarbonate solution, and water again. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 4: To a solution of the pure product in DMF, add NHS (1.1 equiv) and DCC (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethyl acetate and wash the solution with water, sodium bicarbonate solution, and water again. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 7: To a solution of the pure product in acetic acid, add sodium bicarbonate until the pH reaches 8-9. Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 9: Dissolve the crude product in diethyl ether and wash the solution with water and sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 10: Recrystallize the pure product from a suitable solvent to obtain the final compound 'N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] } | |
Numéro CAS |
2034302-07-1 |
Formule moléculaire |
C27H24N4O3 |
Poids moléculaire |
452.514 |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c32-25(28-14-12-20-17-29-23-9-5-4-8-21(20)23)19-10-11-22-24(16-19)30-27(34)31(26(22)33)15-13-18-6-2-1-3-7-18/h1-11,16-17,29H,12-15H2,(H,28,32)(H,30,34) |
Clé InChI |
XMZIMTGJRBFECQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



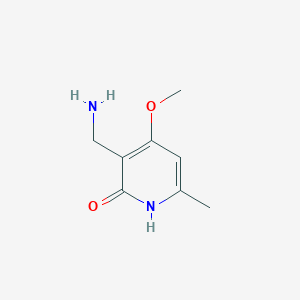
![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
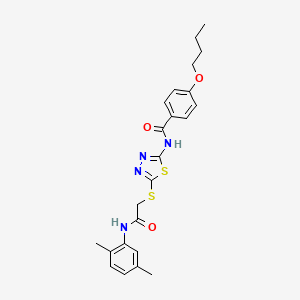
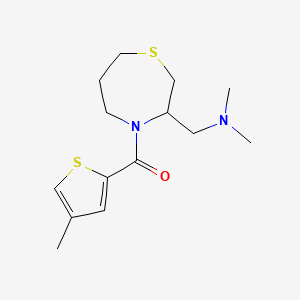
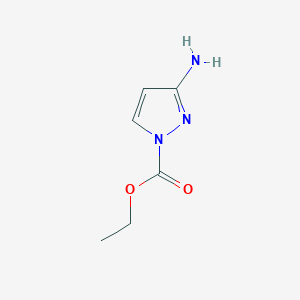

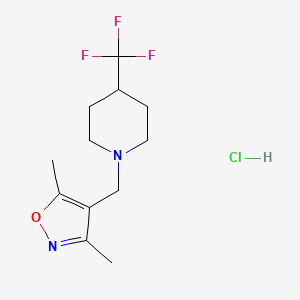
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

